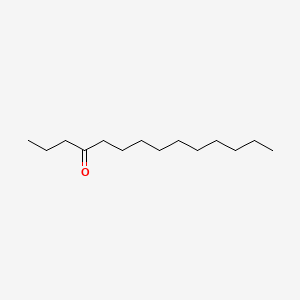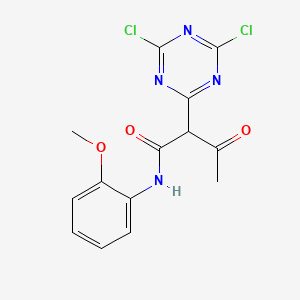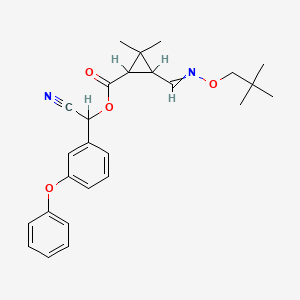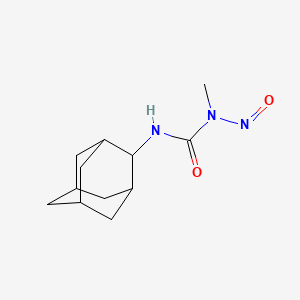
gold;triphenyl-(2-phenylcyclopropyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium is an organometallic compound with the molecular formula C27H24AuP It is a complex of gold with triphenylphosphine and a phenylcyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gold;triphenyl-(2-phenylcyclopropyl)phosphanium typically involves the reaction of triphenylphosphine with a gold precursor in the presence of a phenylcyclopropyl group. One common method is the reaction of triphenylphosphine with gold chloride (AuCl) and a phenylcyclopropyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the compound. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) complexes.
Substitution: The phenylcyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and halogens (e.g., chlorine, bromine).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as organolithium or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may yield gold(I) complexes. Substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Biology: The compound has shown potential as an antimicrobial agent and is being studied for its effects on bacterial and fungal growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular components and inhibit tumor growth.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of gold;triphenyl-(2-phenylcyclopropyl)phosphanium involves its interaction with molecular targets such as enzymes and cellular proteins. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated by the gold atom, which forms strong bonds with sulfur atoms in thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine gold(I) chloride: A similar compound with a chloride ligand instead of the phenylcyclopropyl group.
Triphenylphosphine gold(I) bromide: Similar to the chloride derivative but with a bromide ligand.
Triphenylphosphine gold(I) cyanide: Contains a cyanide ligand instead of the phenylcyclopropyl group.
Uniqueness
Gold;triphenyl-(2-phenylcyclopropyl)phosphanium is unique due to the presence of the phenylcyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other gold-phosphine complexes may not be as effective.
Propriétés
Numéro CAS |
113286-63-8 |
|---|---|
Formule moléculaire |
C27H24AuP+ |
Poids moléculaire |
576.4 g/mol |
Nom IUPAC |
gold;triphenyl-(2-phenylcyclopropyl)phosphanium |
InChI |
InChI=1S/C27H24P.Au/c1-5-13-22(14-6-1)26-21-27(26)28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20,26-27H,21H2;/q+1; |
Clé InChI |
NGCQKVJBQWDVSZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


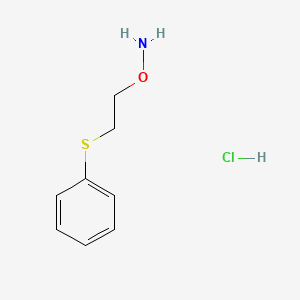
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)


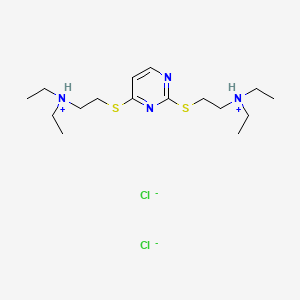

![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
